molecular formula C17H17ClN2O4 B2469549 N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide CAS No. 838867-21-3

N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide

Cat. No.: B2469549
CAS No.: 838867-21-3
M. Wt: 348.78
InChI Key: ONERQUCIWKNSIE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide is a diamide derivative featuring a two-carbon ethanediamide backbone. One nitrogen atom is substituted with a 4-chlorobenzyl group, while the other is attached to a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(3,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-14-8-7-13(9-15(14)24-2)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONERQUCIWKNSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-(3,4-dimethoxyphenyl)ethanediamide typically involves the reaction of 4-chlorobenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-(3,4-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: May be studied for its biological activity and potential as a pharmacological agent.

    Medicine: Could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-(3,4-dimethoxyphenyl)ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Differences :

  • Backbone : 3-Chloro-N-phenyl-phthalimide (Fig. 1, ) is a cyclic imide, whereas the target compound is a linear diamide.
  • Substituents : The chloro group in the phthalimide is directly attached to the isoindoline-1,3-dione ring, while in the target compound, it resides on a benzyl group.

Functional Implications :

  • Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, emphasizing its role in polymer synthesis . The target diamide’s linear structure may limit such applications but could enhance flexibility in hydrogen-bonding interactions.
  • Electronic Effects : The cyclic imide in 3-chloro-N-phenyl-phthalimide creates a rigid, electron-deficient system, contrasting with the target compound’s more flexible, electron-rich dimethoxyphenyl group.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Differences :

  • Amide vs. Diamide: Rip-B () is a monoamide with a benzoyl group, while the target compound has two amide groups.
  • Substituents : Both compounds share the 3,4-dimethoxyphenyl group, but the target compound introduces a 4-chlorobenzyl group instead of Rip-B’s phenethylamine-derived chain.

Property Comparison :

  • Synthesis : Rip-B is synthesized via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) . The target compound’s diamide structure may require more complex coupling steps.
  • Physical Properties : Rip-B has a melting point of 90°C, while the target compound’s additional amide and chloro substituent could elevate its melting point due to increased intermolecular forces.
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

Structural Differences :

  • Charged vs. Neutral : The compound is a charged azanium species with a chloride counterion, whereas the target compound is neutral.
  • Substituent Density : Both compounds feature 3,4-dimethoxyphenyl groups, but the azanium derivative has two such groups, compared to one in the target compound.

Crystallographic Insights :

  • Molecular Packing: The azanium compound’s crystal structure (monoclinic, P2₁/c) reveals hydrogen-bonding networks involving water molecules and the chloride ion . The target compound’s dimethoxy and chloro groups may similarly influence packing, though its lack of charge could reduce ionic interactions.

Research Implications and Gaps

  • Biological Activity : The dimethoxy and chloro groups are common in bioactive molecules (e.g., kinase inhibitors). Comparative studies could assess the diamide’s potency relative to Rip-B .
  • Material Science : The rigid phthalimide backbone vs. the target compound’s flexibility could inspire tailored polymers with tunable thermal properties.
  • Crystallography : The azanium compound’s packing motifs highlight the role of methoxy groups in crystal engineering, a factor relevant to the target compound’s formulation.

Biological Activity

N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by two aromatic groups: a 4-chlorobenzyl group and a 3,4-dimethoxyphenyl group. These substituents are believed to contribute to its biological reactivity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease pathways. For instance, it could potentially disrupt the function of enzymes related to cancer cell proliferation or inflammation.
  • Receptor Modulation : The compound may also bind to various receptors, altering their activity and leading to downstream effects on cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.2
A549 (Lung Cancer)12.0

These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms, including the modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis via caspase activation.
  • Antimicrobial Efficacy : Another research effort focused on the compound's ability to combat antibiotic-resistant bacteria. The results indicated that it could serve as a lead compound for developing new antimicrobial agents.
  • Pharmacological Studies : Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics, suggesting potential for further development as a therapeutic agent.

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